(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1281025-81-7
VCID: VC3378158
InChI: InChI=1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H
SMILES: C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl
Molecular Formula: C14H19ClN2O3
Molecular Weight: 298.76 g/mol

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

CAS No.: 1281025-81-7

Cat. No.: VC3378158

Molecular Formula: C14H19ClN2O3

Molecular Weight: 298.76 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride - 1281025-81-7

Specification

CAS No. 1281025-81-7
Molecular Formula C14H19ClN2O3
Molecular Weight 298.76 g/mol
IUPAC Name (4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Standard InChI InChI=1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H
Standard InChI Key BYDCDMVYQLUEKO-UHFFFAOYSA-N
SMILES C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl
Canonical SMILES C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl

Introduction

Structural Relationships to Other Compounds

The (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride shares significant structural similarities with several pharmacologically relevant compounds, particularly those containing the 2,3-dihydrobenzo[b] dioxin scaffold. Understanding these structural relationships provides valuable context for predicting potential biological activities and applications of the compound.

One of the most notable structurally related compounds is Doxazosin, an established pharmaceutical agent used clinically for the treatment of hypertension and benign prostatic hyperplasia. Doxazosin contains the 2,3-dihydrobenzo[b] dioxin-2-yl moiety coupled with a piperazine ring, rather than the 4-aminopiperidine found in our compound of interest . Specifically, the (R)-isomer of Doxazosin is identified as [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone .

Another structurally related compound mentioned in the search results is a JNK3 inhibitor designated as compound 35b, formally named (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b] dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone. This compound demonstrates potent JNK3 inhibitory activity (IC50 = 9.7 nM) and exhibits neuroprotective effects against Aβ-induced neuronal cell death .

Table 3: Structural Comparison of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride with Related Compounds

CompoundCommon Structural FeaturesKey Structural DifferencesReported ActivitySource
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride2,3-dihydrobenzo[b] dioxin, carbonyl linker4-aminopiperidine moietyNot specifically reported
Doxazosin (R)2,3-dihydrobenzo[b] dioxin, carbonyl linkerPiperazine ring, additional quinazoline with dimethoxy substituentsAlpha-adrenergic blocker for hypertension and BPH
JNK3 inhibitor (compound 35b)2,3-dihydrobenzo[b] dioxin, piperidineMore complex structure with benzimidazole and pyrimidine componentsJNK3 inhibitor (IC50 = 9.7 nM), neuroprotective
Analytical TechniqueInformation ProvidedKey Expected Features
1H NMRProton environment and countAromatic protons (δ 6.8-7.2 ppm), methylene/methine protons (δ 4.0-5.0 ppm), piperidine protons (δ 1.5-3.5 ppm)
13C NMRCarbon frameworkCarbonyl carbon (δ 165-175 ppm), aromatic carbons (δ 115-150 ppm), aliphatic carbons
IR SpectroscopyFunctional groupsN-H, C=O, C-O, aromatic C=C stretching bands
Mass SpectrometryMolecular weight confirmationMolecular ion and characteristic fragmentation patterns
HPLCPurity assessmentRetention time dependent on specific method
X-ray Crystallography3D structural confirmationBond lengths, angles, and crystal packing arrangement

The application of these analytical techniques in combination would provide comprehensive characterization of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride, enabling confident identity confirmation and quality assessment for research purposes.

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